molecular formula C5H8N2O3S B1268190 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid CAS No. 89280-34-2

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid

Cat. No. B1268190
CAS RN: 89280-34-2
M. Wt: 176.2 g/mol
InChI Key: XWDFGELFGLFBNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonic acid can be achieved through the sulfonation of acetic anhydride by H2SO4 in the presence of 3,5-dimethylpyrazole. This process leads to a mixture that includes 3,5-dimethylpyrazole-4-sulfonic acid, sulfoacetic acid, and methanedisulfonic acid. The proportions of these compounds have been determined through NMR spectroscopy, showcasing a versatile synthesis pathway that also involves the formation of various metal complexes (Jianrattanasawat & Mezei, 2012).

Molecular Structure Analysis

Single-crystal X-ray crystallography has provided insights into the molecular structure of complexes formed from 3,5-dimethylpyrazole-4-sulfonic acid and metals like Co2+, Zn2+, Ba2+, and Pb2+. These studies reveal new coordination modes within the crystal structures of these complexes, offering a deeper understanding of the structural aspects of this compound and its derivatives (Jianrattanasawat & Mezei, 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the synthesis of complex compounds. For example, its involvement in the sulfonation of acetic anhydride under specific conditions demonstrates its reactivity and potential for creating a wide range of sulfonated products (Jianrattanasawat & Mezei, 2012).

Scientific Research Applications

Metallomacrocyclic Complex Synthesis

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid plays a role in the creation of metallomacrocyclic Pd(II) complexes. The study by León et al. (2013) explored how this compound, along with similar ligands, interacts with [PdCl2(CH3CN)2] to yield monomeric and dimeric complexes. These complexes were studied for their potential in forming supramolecular networks, revealing how the ligand structure affects the topology of these networks (León et al., 2013).

Synthesis of Disubstituted Pyrazoles

Wang et al. (2013) described an efficient method for synthesizing 3,5-disubstituted pyrazoles. Their approach involved the reaction of 1,3-dialkynes with hydrazine in dimethyl sulfoxide, resulting in the production of these pyrazoles in satisfactory to excellent yields. This method represents an advancement in the synthesis of pyrazole compounds (Wang et al., 2013).

Fluorescence and Xanthine Oxidase Inhibitory Activity

Deqiang et al. (2015) developed pyrazole-based 1,3,4-oxadiazole derivatives with notable fluorescence properties and inhibitory activity against xanthine oxidase. This study highlights the potential of these derivatives for further optimization due to their dual functionality (Deqiang et al., 2015).

Anti-Inflammatory and Anti-Microbial Activities

Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety. These compounds demonstrated significant anti-inflammatory and antimicrobial activities, showing the versatility of pyrazole derivatives in pharmaceutical applications (Kendre et al., 2013).

Synthesis of Pyrazoloquinoline Derivatives

Saritha et al. (2022) described a method for creating pyrazoloquinoline thioether derivatives. This process involved multiple steps, including aryl sulfenylation and benzannulation, illustrating the complexity and potential of pyrazole derivatives in synthetic chemistry (Saritha et al., 2022).

Catalytic Synthesis of Phthalazine Derivatives

Vafaee et al. (2021) synthesized novel ionic liquids derived from 3,5-dimethyl-1H-pyrazole. These ionic liquids demonstrated high catalytic activity in producing phthalazine derivatives, which are of interest for their potential applications in various fields (Vafaee et al., 2021).

Mechanism of Action

Safety and Hazards

The compound should be stored in a sealed, dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents and strong acids .

properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-3-5(11(8,9)10)4(2)7-6-3/h1-2H3,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDFGELFGLFBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338348
Record name 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89280-34-2
Record name 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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